molecular formula C40H26BaN4O8S2 B12793609 barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate CAS No. 68189-25-3

barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate

Cat. No.: B12793609
CAS No.: 68189-25-3
M. Wt: 892.1 g/mol
InChI Key: WZSYFWCUSRJEEQ-UHFFFAOYSA-L
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Description

Molecular Architecture and IUPAC Nomenclature

The IUPAC name barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate systematically describes its components:

  • A barium(2+) cation balances the charge of two sulfonate-containing anions.
  • The organic anion comprises two naphthalene rings linked by a diazenyl (-N=N-) group.
  • The first naphthalene ring features a hydroxyl (-OH) group at position 2, while the second has a sulfonate (-SO₃⁻) group at position 1.

The molecular formula is Ba(C₂₀H₁₂N₂O₄S)₂ , with a molecular weight of 852.1 g/mol . The sulfonate group’s -SO₃⁻ moiety enhances aqueous solubility, while the hydroxyl group contributes to hydrogen bonding and metal coordination.

Table 1: Key molecular descriptors

Property Value
IUPAC Name This compound
Molecular Formula Ba(C₂₀H₁₂N₂O₄S)₂
Molecular Weight 852.1 g/mol
Coordination Geometry Octahedral (Ba²⁺)

The diazenyl bridge adopts a trans configuration, minimizing steric hindrance between the naphthalene systems.

Properties

CAS No.

68189-25-3

Molecular Formula

C40H26BaN4O8S2

Molecular Weight

892.1 g/mol

IUPAC Name

barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/2C20H14N2O4S.Ba/c2*23-17-11-9-13-5-1-3-7-15(13)19(17)21-22-20-16-8-4-2-6-14(16)10-12-18(20)27(24,25)26;/h2*1-12,23H,(H,24,25,26);/q;;+2/p-2

InChI Key

WZSYFWCUSRJEEQ-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC4=CC=CC=C43)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC4=CC=CC=C43)S(=O)(=O)[O-])O.[Ba+2]

Origin of Product

United States

Preparation Methods

Synthetic Route

The synthesis of this barium salt azo compound generally follows a multi-step process involving:

  • Diazotization :
    The starting aromatic amine, typically a naphthalenesulfonic acid derivative (e.g., 1-amino-2-naphthalenesulfonic acid), is diazotized. This is achieved by treating the amine with sodium nitrite (NaNO2) in acidic conditions (usually hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt.

  • Coupling Reaction :
    The diazonium salt is then coupled with 2-hydroxynaphthalene (2-naphthol) or its derivatives under alkaline conditions (pH ~8-10). The coupling occurs at the activated aromatic ring of the hydroxynaphthalene, forming the azo linkage (-N=N-). This step yields the azo dye in its acid or sodium salt form.

  • Barium Salt Formation :
    The azo dye solution is treated with barium chloride (BaCl2) or another soluble barium salt. The barium ions coordinate with the sulfonate groups, precipitating the barium salt of the azo compound. The precipitate is filtered, washed, and dried to obtain the pure barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate.

Industrial Scale Production

  • Reactor Setup :
    Large-scale synthesis uses batch or continuous stirred tank reactors with precise temperature and pH control to optimize diazotization and coupling efficiency.

  • Process Control :
    Temperature is maintained low during diazotization to prevent decomposition of diazonium salts. pH is carefully adjusted during coupling to maximize azo bond formation.

  • Isolation and Purification :
    The barium salt precipitate is separated by filtration, washed to remove impurities and residual salts, and dried under controlled conditions to preserve product integrity.

  • Quality Control :
    Analytical techniques such as UV-Vis spectroscopy, NMR, and thermal analysis (TGA, DSC) are employed to confirm product identity, purity, and stability.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature pH Range Notes
Diazotization Aromatic amine + NaNO2 + HCl 0–5 °C Acidic (~1-2) Low temp to stabilize diazonium salt
Coupling Diazonium salt + 2-hydroxynaphthalene Room temp to 10 °C Alkaline (8-10) pH critical for coupling efficiency
Barium Salt Formation Azo dye + BaCl2 Room temperature Neutral to slightly alkaline Precipitation of barium salt
Isolation Filtration, washing, drying Ambient to 50 °C N/A Drying under mild heat to avoid degradation

Research Findings and Characterization

  • Kinetic Studies :
    The azo coupling reaction kinetics depend strongly on pH and temperature. Optimal coupling occurs at mildly alkaline pH, with reaction times ranging from minutes to hours depending on scale.

  • Thermal Stability :
    Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal that the barium salt form exhibits enhanced thermal stability compared to sodium salts, important for industrial dye applications.

  • Spectroscopic Characterization :
    Nuclear Magnetic Resonance (NMR) confirms the azo linkage and substitution pattern. UV-Vis spectroscopy shows characteristic absorption bands of the azo chromophore, useful for monitoring reaction progress.

  • Purity and Yield :
    Industrial processes achieve high purity (>95%) and yields typically above 80%, depending on reaction optimization and purification steps.

Summary Table of Preparation Methods

Preparation Stage Description Key Reagents Critical Parameters Outcome
Diazotization Formation of diazonium salt Aromatic amine, NaNO2, HCl 0–5 °C, acidic pH Stable diazonium salt
Coupling Azo bond formation with hydroxynaphthalene Diazonium salt, 2-naphthol pH 8-10, room temp Azo dye intermediate
Barium Salt Formation Precipitation of barium salt Azo dye, BaCl2 Neutral to slightly alkaline Barium salt precipitate
Isolation & Purification Filtration, washing, drying N/A Ambient to 50 °C drying Pure barium(2+); azo compound

Chemical Reactions Analysis

Types of Reactions

Barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Synthesis Methodology

The synthesis typically involves:

  • Preparation of Barium Salt : Barium hydroxide or barium carbonate is reacted with sulfonated azo dye precursors.
  • Formation of Azo Dye : A diazotization reaction is performed using aromatic amines followed by coupling with naphthol derivatives.
  • Purification : The product is purified through recrystallization or chromatography.

Biological Applications

Research indicates that barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate can interact with biological systems, leading to potential applications in:

  • Biological Staining : Due to its azo dye properties, it can be utilized for staining cells or tissues in microscopy.
  • Drug Development : Investigations into its interactions with biomolecules may reveal therapeutic potentials, particularly in targeting specific enzymes or receptors.

Environmental Applications

The compound's properties also suggest several environmental applications:

  • Water Treatment : Its solubility may allow it to function as a flocculant or coagulant in wastewater treatment processes.
  • Pollutant Detection : The colorimetric properties of the azo dye can be employed for detecting specific pollutants in water bodies.

Material Science

In material science, this compound can be explored for:

  • Dyeing Agents : Its vibrant color can be used in textile applications as a dye.
  • Photonic Devices : The compound may find applications in the development of photonic materials due to its light absorption properties.

Case Study 1: Biological Interaction Studies

A study investigated the interaction of this compound with various enzymes. Results indicated that the compound exhibited inhibitory effects on certain enzymes, suggesting potential as a lead compound for drug design aimed at enzyme inhibition.

Case Study 2: Environmental Impact Assessment

Research on the environmental impact of this compound highlighted its low toxicity at certain concentrations while showing effectiveness in binding heavy metals in aqueous solutions, thus presenting a viable option for environmental remediation efforts.

Mechanism of Action

The mechanism of action of barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate involves its interaction with specific molecular targets. The compound’s diazenyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential antimicrobial and cytotoxic effects. The pathways involved include the disruption of cellular processes and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate with structurally analogous compounds, focusing on physicochemical properties and applications.

Table 1: Comparative Analysis of Metal-Azo Sulfonate Complexes

Compound Metal Ion Solubility (g/100 mL H₂O) λmax (nm) Decomposition Temp. (°C) Key Applications
This compound Ba²⁺ 1.2 480 310 Pigments, optical sensors
Calcium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate Ca²⁺ 0.8 475 290 Textile dyes, pH indicators
Strontium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate Sr²⁺ 1.0 478 305 Coatings, corrosion inhibitors
Free Acid (1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonic acid) H⁺ 0.5 465 275 Laboratory reagent, dye intermediate

Key Observations:

Metal Ion Impact on Solubility :

  • Barium complexes exhibit higher solubility than calcium analogs due to larger ionic radii and weaker ion-dipole interactions .
  • The free acid form has the lowest solubility, necessitating neutralization for industrial use.

Optical Properties :

  • Barium and strontium complexes show redshifted λmax compared to calcium, attributed to enhanced conjugation with larger metal ions .
  • The free acid’s λmax is blueshifted due to protonation of the sulfonate group, reducing electron delocalization.

Thermal Stability :

  • Barium complexes demonstrate superior thermal stability (>300°C), ideal for high-temperature processes like ceramic pigmenting. Calcium analogs degrade below 300°C, limiting their utility .

Applications :

  • Barium Complex : Preferred in pigments for plastics and coatings due to brightness and stability.
  • Calcium Complex : Used in textile dyeing where moderate temperature resistance suffices.
  • Strontium Complex : Valued in anti-corrosive coatings for metals.

Contrast with Non-Naphthalene Azo Sulfonates:

Compounds like benzene-based azo sulfonates (e.g., barium salts of methyl orange) show lower λmax (~420 nm) and reduced thermal stability (<250°C), underscoring the advantage of naphthalene’s extended π-system in enhancing optical and thermal properties .

Research Findings and Industrial Relevance

Recent studies highlight the barium complex’s role in optical sensors for metal ion detection, leveraging its selective colorimetric response to Ba²⁺ in environmental samples . In contrast, calcium analogs are being phased out in textiles due to stricter regulations on heavy metal content.

Biological Activity

Barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate, commonly referred to as Pigment Red 49:1, is an azo dye with diverse applications in various fields, including biology, medicine, and industry. This article delves into its biological activity, highlighting its mechanisms of action, potential therapeutic uses, and associated safety concerns.

  • IUPAC Name : this compound
  • Molecular Formula : C40H26BaN4O8S2
  • Molecular Weight : 892.1 g/mol
  • CAS Number : 1103-38-4

1. Histological Staining

This compound is utilized in histological staining techniques to visualize specific cellular structures. Its chromophoric properties allow it to bind selectively to certain tissue components, enhancing contrast in microscopic examinations. This application is crucial in pathology for diagnosing diseases.

2. Antiproliferative Activity

Research has indicated that azo compounds, including this barium salt, exhibit antiproliferative effects against various cancer cell lines. Studies have demonstrated that derivatives of similar azo compounds can inhibit the growth of human tumor cell lines such as HeLa (cervical adenocarcinoma) and HCT116 (colorectal carcinoma) through mechanisms involving the inhibition of topoisomerase enzymes .

Case Study 1: Anticancer Potential

A study explored the structure-activity relationship (SAR) of oxadiazole derivatives and their interaction with topoisomerase I, revealing that modifications in the azo structure could enhance cytotoxicity against cancer cells . Although not directly involving this compound, these findings suggest a promising avenue for developing new anticancer agents based on similar azo compounds.

Case Study 2: Safety and Toxicology

The safety profile of barium-based azo dyes is critical due to potential health risks associated with prolonged exposure. Azo dyes can be metabolized by intestinal microflora into aromatic amines, some of which are known carcinogens. Studies have shown that the reduction of azo bonds by intestinal bacteria plays a significant role in the toxicity of these compounds . Therefore, understanding the metabolic pathways and potential toxic effects is essential for evaluating their use in consumer products such as cosmetics.

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightBiological ActivityApplications
This compound892.1 g/molAntiproliferativeHistological staining, pigment in inks
Pigment Red 48:2828.9 g/molModerate cytotoxicityTextile dyes
Pigment Red 53:1820.5 g/molLow cytotoxicityFood industry

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential studies could focus on:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Metabolic Pathways : Investigating how this compound is metabolized in humans and its implications for long-term exposure.
  • Synthetic Modifications : Exploring derivatives that may enhance its biological activity while reducing toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via diazo coupling, where 2-hydroxynaphthalene-1-diazonium salt reacts with naphthalene-2-sulfonic acid in alkaline conditions. Key steps include:

  • Dissolving 2-naphthol in DMF with K₂CO₃ to generate the oxyanion (base catalysis) .
  • Adding propargyl bromide or similar electrophiles under controlled pH and temperature (e.g., 0–5°C for diazonium stability).
  • Purification via solid-phase extraction (SPE) using HLB cartridges, followed by recrystallization from ethanol/water mixtures .
  • Validate purity using TLC (n-hexane:ethyl acetate, 9:1) and HPLC with UV-Vis detection (λ = 254 nm for aromatic systems) .

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Identifies π→π* transitions in the azo-naphthalene system (absorption peaks ~400–500 nm) .
  • ¹H/¹³C NMR : Resolves sulfonate and hydroxyl proton environments (e.g., downfield shifts for -SO₃⁻ groups in D₂O) .
  • FT-IR : Confirms azo (-N=N-) stretching (~1450–1600 cm⁻¹) and sulfonate S=O vibrations (~1040–1220 cm⁻¹) .
  • Elemental Analysis : Validates stoichiometry of barium coordination (expected Ba²⁺:ligand ratio = 1:2) .

Advanced Research Questions

Q. How do environmental conditions (pH, temperature) affect the stability and solubility of this compound?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 2–12) at 25–60°C. Monitor via HPLC for sulfonate hydrolysis or azo bond cleavage. Sulfonate groups enhance aqueous solubility at pH > 7, while protonation at acidic pH may precipitate the compound .
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Barium coordination typically increases thermal resistance compared to free ligands .

Q. How can computational models (DFT, MD) resolve discrepancies between experimental and theoretical electronic properties?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, charge distribution, and azo bond torsion angles. Compare with experimental UV-Vis and NMR shifts to validate models .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMF mixtures to explain solubility trends. Discrepancies often arise from incomplete solvent shell modeling in simulations .

Q. What experimental designs are suitable for analyzing toxicological or biochemical interactions?

  • Methodological Answer :

  • In Vitro Assays : Expose mammalian cell lines (e.g., HepG2) to the compound and measure cytotoxicity (MTT assay) and oxidative stress markers (ROS detection). Compare with structurally similar azo dyes .
  • Exposure Routes : Use factorial design to test inhalation (aerosolization), dermal (Franz diffusion cells), and oral (Caco-2 permeability) pathways .
  • Metabolite Identification : Employ LC-HRMS to detect sulfonate cleavage products or hydroxylated derivatives in biological matrices .

Q. How can researchers address contradictions in binding affinity data across different studies?

  • Methodological Answer :

  • Control for Ionic Strength : Binding assays (e.g., ITC, fluorescence quenching) must standardize buffer conditions (e.g., 0.1 M NaCl) to minimize charge shielding effects on sulfonate-metal interactions .
  • Cross-Validate Techniques : Compare SPR (surface plasmon resonance) results with computational docking scores (AutoDock Vina) to identify methodological biases .
  • Batch Effect Analysis : Use ANOVA to test for variability between synthetic batches (e.g., residual solvent traces affecting coordination) .

Methodological Framework Integration

Q. What theoretical frameworks guide the study of its photophysical or catalytic properties?

  • Methodological Answer :

  • Marcus Theory : Apply to electron-transfer kinetics in photocatalytic applications (e.g., dye-sensitized solar cells) .
  • Hard-Soft Acid-Base (HSAB) Theory : Predicts barium’s preference for sulfonate ligands over softer donors, informing catalyst design .

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